Benzyl 2-hydroxyiminoolean-12-en-28-oate
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Overview
Description
Benzyl 2-hydroxyiminoolean-12-en-28-oate is a synthetic derivative of oleanolic acid, a naturally occurring pentacyclic triterpenoid. This compound has garnered interest due to its potential pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-hydroxyiminoolean-12-en-28-oate typically involves the esterification of oleanolic acid with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: The process may include steps such as purification through recrystallization or chromatography .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Hydroxide ions, acidic or basic conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Oleanolic acid derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Benzyl 2-hydroxyiminoolean-12-en-28-oate involves its interaction with various molecular targets and pathways:
Molecular Targets: Glycogen phosphorylase, nuclear factor erythroid 2-related factor 2 (Nrf2), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).
Pathways Involved: The compound exerts its effects by modulating the Nrf2 and NF-κB signaling pathways, leading to anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Oleanolic Acid: A naturally occurring triterpenoid with similar pharmacological properties.
Glycyrrhetinic Acid: Another triterpenoid with anti-inflammatory and anticancer activities.
2-cyano-3,12-dioxooleana-1,9 (11)-dien-28-oic acid (CDDO): A synthetic derivative with potent anticancer properties.
Uniqueness: Benzyl 2-hydroxyiminoolean-12-en-28-oate stands out due to its unique structural modifications, which enhance its biological activities compared to its parent compound, oleanolic acid .
Properties
Molecular Formula |
C37H53NO3 |
---|---|
Molecular Weight |
559.8 g/mol |
IUPAC Name |
benzyl (4aS,6aR,6aS,6bR,8aS,12aS,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-11-nitroso-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C37H53NO3/c1-32(2)17-19-37(31(39)41-24-25-11-9-8-10-12-25)20-18-35(6)27(28(37)23-32)13-14-30-34(5)22-26(38-40)21-33(3,4)29(34)15-16-36(30,35)7/h8-13,26,28-30H,14-24H2,1-7H3/t26?,28-,29-,30+,34-,35+,36+,37-/m0/s1 |
InChI Key |
UQAJJIWPUXUAMF-NUBQHGELSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OCC6=CC=CC=C6)C)(CC(CC3(C)C)N=O)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(CC5(C)C)N=O)C)C)C2C1)C)C(=O)OCC6=CC=CC=C6)C |
Origin of Product |
United States |
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